molecular formula C8H9LiN2O2 B6220917 lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate CAS No. 2751611-56-8

lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate

Cat. No.: B6220917
CAS No.: 2751611-56-8
M. Wt: 172.1
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Description

Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is a compound that combines the properties of lithium with a cyclopropane carboxylate group and an imidazole ring. This unique structure makes it an interesting subject for research in various fields, including chemistry, biology, and medicine. The presence of lithium, a well-known element in psychiatric medication, adds to the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropane formation and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, bases like sodium hydride.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s lithium component is of particular interest due to lithium’s known effects on mood stabilization and neuroprotection. Research is ongoing to explore its potential in treating psychiatric disorders and neurodegenerative diseases .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of bipolar disorder and other mood disorders. The imidazole ring also suggests potential antimicrobial properties .

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or structural properties, leveraging the unique characteristics of both the cyclopropane and imidazole components.

Mechanism of Action

The mechanism of action of lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3), which plays a role in mood regulation and neuroprotection . The imidazole ring may interact with microbial enzymes, contributing to its potential antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

    Imidazole derivatives: Known for their antimicrobial and antifungal properties.

Uniqueness

Lithium(1+) 1-(1-methyl-1H-imidazol-2-yl)cyclopropane-1-carboxylate is unique due to its combination of lithium with an imidazole ring and a cyclopropane carboxylate group

Properties

CAS No.

2751611-56-8

Molecular Formula

C8H9LiN2O2

Molecular Weight

172.1

Purity

95

Origin of Product

United States

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